Cas no 1866098-13-6 (3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide)

3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide 化学的及び物理的性質
名前と識別子
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- EN300-7544929
- 1866098-13-6
- 3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide
-
- インチ: 1S/C8H14N2O/c1-4-6-9-8(11)5-7-10(2)3/h1H,5-7H2,2-3H3,(H,9,11)
- InChIKey: IEYAARAHYGPMNA-UHFFFAOYSA-N
- ほほえんだ: O=C(CCN(C)C)NCC#C
計算された属性
- せいみつぶんしりょう: 154.110613074g/mol
- どういたいしつりょう: 154.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7544929-1.0g |
3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide |
1866098-13-6 | 95.0% | 1.0g |
$743.0 | 2025-02-24 | |
Enamine | EN300-7544929-0.5g |
3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide |
1866098-13-6 | 95.0% | 0.5g |
$713.0 | 2025-02-24 | |
Enamine | EN300-7544929-0.1g |
3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide |
1866098-13-6 | 95.0% | 0.1g |
$653.0 | 2025-02-24 | |
Enamine | EN300-7544929-5.0g |
3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide |
1866098-13-6 | 95.0% | 5.0g |
$2152.0 | 2025-02-24 | |
Enamine | EN300-7544929-0.25g |
3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide |
1866098-13-6 | 95.0% | 0.25g |
$683.0 | 2025-02-24 | |
Enamine | EN300-7544929-10.0g |
3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide |
1866098-13-6 | 95.0% | 10.0g |
$3191.0 | 2025-02-24 | |
Enamine | EN300-7544929-2.5g |
3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide |
1866098-13-6 | 95.0% | 2.5g |
$1454.0 | 2025-02-24 | |
Enamine | EN300-7544929-0.05g |
3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide |
1866098-13-6 | 95.0% | 0.05g |
$624.0 | 2025-02-24 |
3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide 関連文献
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamideに関する追加情報
Professional Introduction to 3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide (CAS No. 1866098-13-6)
3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide, identified by its CAS number 1866098-13-6, is a compound of significant interest in the field of chemical and pharmaceutical research. This amide derivative exhibits a unique structural configuration that has garnered attention for its potential applications in medicinal chemistry and drug development. The presence of both a dimethylamino group and an alkyne moiety in its molecular structure suggests a versatile reactivity that could be exploited for the synthesis of bioactive molecules.
The compound's chemical structure consists of a propyl backbone substituted with a propargyl group at the nitrogen position and a dimethylamino moiety at the terminal carbon. This arrangement confers upon it distinct electronic and steric properties, making it a valuable candidate for further exploration in synthetic chemistry. The alkyne functionality, specifically the triple bond in the propargyl group, provides a reactive site for various chemical transformations, including cycloadditions, metal-catalyzed coupling reactions, and polymerization processes.
In recent years, there has been growing interest in amide-based compounds due to their role as key intermediates in the synthesis of pharmaceuticals. The amide bond, characterized by its polar nature and stability under various conditions, is a fundamental structural unit in many biologically active molecules. 3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide represents an intriguing example of how functional groups can be strategically incorporated into a molecular framework to enhance reactivity and biological activity.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The combination of the dimethylamino group, which can act as a nucleophile or base, and the propargyl group, which can participate in diverse chemical reactions, makes it particularly useful for constructing intricate scaffolds. Such scaffolds are often employed in drug discovery programs to identify novel lead compounds with therapeutic potential.
Recent studies have highlighted the importance of amine-containing compounds in medicinal chemistry. The dimethylamino group, in particular, is known for its ability to modulate pharmacokinetic properties such as solubility and metabolic stability. Additionally, alkyne derivatives have been explored for their role in developing new therapeutic agents due to their ability to undergo selective transformations that can be tailored to specific biological targets.
The synthesis of 3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include the condensation of propargylamine with N,N-dimethylpropanamide under controlled conditions. Advances in catalytic methods have also enabled more efficient synthetic strategies, such as palladium-catalyzed cross-coupling reactions that can streamline the introduction of complex functional groups.
In terms of applications, this compound has shown promise in various areas of research. For instance, it can serve as a precursor for designing small-molecule inhibitors targeting specific enzymes or receptors involved in disease pathways. Its structural features also make it suitable for use in material science applications, where functionalized amides are employed to develop novel polymers or coatings with enhanced properties.
The pharmaceutical industry has been particularly interested in exploring the potential of amide derivatives due to their broad spectrum of biological activities. Research has demonstrated that modifications within the amide core can significantly influence the pharmacological profile of molecules. By systematically varying substituents such as alkynes and secondary amines, chemists can fine-tune the interactions between these compounds and biological targets.
The role of computational chemistry in studying compounds like 3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities, optimize synthetic pathways, and design experiments with greater precision. These tools have become indispensable in modern drug discovery pipelines, enabling faster identification of promising candidates for further development.
In conclusion, 3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide (CAS No. 1866098-13-6) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features offer opportunities for innovative synthetic strategies and biological investigations. As our understanding of molecular interactions continues to evolve, compounds like this will remain at the forefront of efforts to develop new therapeutic agents and functional materials.
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